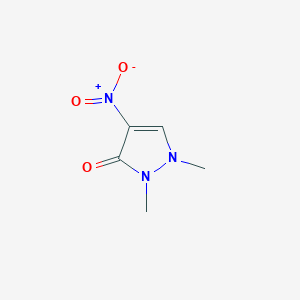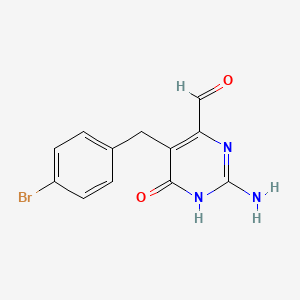![molecular formula C11H15NO5 B12914560 2-[1-(Furan-2-yl)-2-nitroethoxy]oxane CAS No. 62130-04-5](/img/structure/B12914560.png)
2-[1-(Furan-2-yl)-2-nitroethoxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(Furan-2-yl)-2-nitroethoxy)tetrahydro-2H-pyran is an organic compound that features a furan ring, a nitro group, and a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Furan-2-yl)-2-nitroethoxy)tetrahydro-2H-pyran typically involves the reaction of furan-2-carbaldehyde with nitroethane to form 1-(furan-2-yl)-2-nitroethanol. This intermediate is then subjected to a cyclization reaction with tetrahydropyran under acidic conditions to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(Furan-2-yl)-2-nitroethoxy)tetrahydro-2H-pyran can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Substitution: The tetrahydropyran ring can participate in nucleophilic substitution reactions, where the nitroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Nitric acid or halogenating agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of 2-(1-(Furan-2-yl)-2-aminoethoxy)tetrahydro-2H-pyran.
Reduction: Formation of halogenated or nitrated derivatives of the furan ring.
Substitution: Formation of substituted tetrahydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-(Furan-2-yl)-2-nitroethoxy)tetrahydro-2H-pyran has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of 2-(1-(Furan-2-yl)-2-nitroethoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan ring can also participate in electrophilic aromatic substitution reactions, which can modulate the activity of enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-(Furan-2-yl)-2-aminoethoxy)tetrahydro-2H-pyran
- 2-(1-(Furan-2-yl)-2-hydroxyethoxy)tetrahydro-2H-pyran
- 2-(1-(Furan-2-yl)-2-methoxyethoxy)tetrahydro-2H-pyran
Uniqueness
2-(1-(Furan-2-yl)-2-nitroethoxy)tetrahydro-2H-pyran is unique due to the presence of both a nitro group and a furan ring, which impart distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
62130-04-5 |
|---|---|
Molekularformel |
C11H15NO5 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
2-[1-(furan-2-yl)-2-nitroethoxy]oxane |
InChI |
InChI=1S/C11H15NO5/c13-12(14)8-10(9-4-3-7-15-9)17-11-5-1-2-6-16-11/h3-4,7,10-11H,1-2,5-6,8H2 |
InChI-Schlüssel |
ITAJMSMUNXLMKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OC(C[N+](=O)[O-])C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


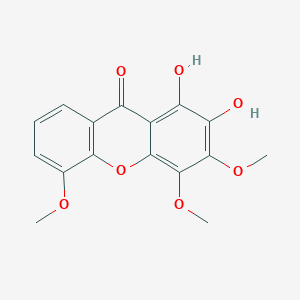

![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B12914508.png)

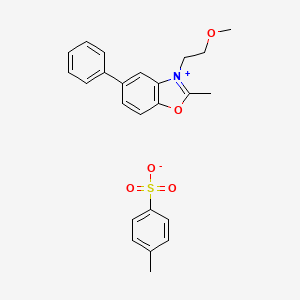
![6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B12914525.png)
![Methyl 5-[(furan-3-carbonyl)amino]hexanoate](/img/structure/B12914527.png)
![3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B12914536.png)
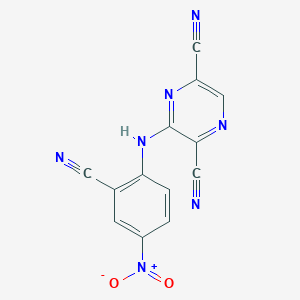
![6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B12914538.png)
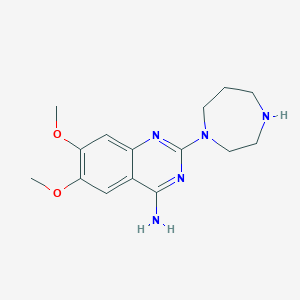
![4-Piperidinol, 1-[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-](/img/structure/B12914550.png)
